2-(quinazolin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide - 721409-42-3

2-(quinazolin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Catalog Number: EVT-2801076
CAS Number: 721409-42-3
Molecular Formula: C17H12F3N3O2S
Molecular Weight: 379.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(Quinazolin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic compound belonging to the class of quinazolinone derivatives. These derivatives have garnered significant interest in scientific research due to their diverse biological activities. In particular, this compound has shown promising results as an antimicrobial agent. [, , ]

Synthesis Analysis

Typically, the synthesis involves reacting a substituted 2-mercaptoquinazolin-4(3H)-one with a substituted 2-chloro-N-phenylacetamide. The reaction is usually carried out in the presence of a base and a suitable solvent. [, , ]

For instance, N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl] acetamides were synthesized by reacting 2-substituted phenyl-3-chloroacetamido quinazolin-4(3H)-ones with various 5-phenyl-1,3,4-oxadiazole-2-thiols. []

Molecular Structure Analysis

The molecular structure of 2-(quinazolin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide comprises a quinazolinone core, a thioether linker, and a trifluoromethoxyphenyl acetamide moiety. The quinazolinone ring system provides rigidity and potential for hydrogen bonding interactions, while the trifluoromethoxy group can modulate lipophilicity and metabolic stability. [, , , , , ]

Chemical Reactions Analysis

For example, the quinazolinone ring system can be susceptible to nucleophilic attack at the 2-position, particularly when electron-withdrawing groups are present. The thioether linkage can also undergo oxidation, leading to the formation of sulfoxide or sulfone derivatives. []

Applications

Research suggests that 2-(quinazolin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide and its structural analogs exhibit promising antimicrobial activity. [, , ] Specifically, these compounds have demonstrated effectiveness against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents. [, , , ] Further research is necessary to fully explore their therapeutic potential and optimize their efficacy against specific pathogens.

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral doses []. Its metabolism is dependent on CYP3A, resulting in two primary metabolites: a pyridyl N-oxide AMG 487 (M1) and an O-deethylated AMG 487 (M2). M2 further undergoes CYP3A-mediated metabolism and acts as a CYP3A inhibitor, potentially contributing to the time-dependent pharmacokinetics of AMG 487 [, ].

N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229)

Compound Description: AZD3229 is a potent pan-KIT mutant kinase inhibitor developed for treating Gastrointestinal Stromal Tumors (GISTs) []. It exhibits potent single-digit nM growth inhibition against a broad panel of mutant KIT-driven Ba/F3 cell lines. AZD3229 shows good selectivity over KDR, minimizing the risk of hypertension commonly associated with second and third-line GIST therapies [].

N-(4-Acetylphenyl)-2-(benzooxazol-2-ylsulfanyl)-acetamide

Compound Description: This compound serves as a precursor for synthesizing a series of novel benzoxazole derivatives with azomethine groups []. These derivatives were evaluated for their antibacterial and antifungal properties [].

N-(4-Fluorophenyl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamide

Compound Description: This compound is part of a series of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides synthesized and evaluated for their antimicrobial activity []. It demonstrated significant activity against Staphylococcus aureus and Enterococcus faecalis [].

3-{[([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetyl]amino}benzoic acid

Compound Description: This compound is another member of the N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamide series studied for its antimicrobial effects []. It displayed promising activity against Escherichia coli [].

N-(2,3-difluorophenyl)-2-[4-({7-methoxy-5-[(2R)-piperidin-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide

Compound Description: This compound, along with its closely related analog N-(2, 3-difluorophenyl)-2-[4-({7-ethoxy-5-[(2R)-piperidin-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide, represents a class of compounds investigated for their potential in treating proliferative diseases, particularly cancer [].

2-phenyl-3-chloroacetamido quinazolin-4(3H)-ones

Compound Description: This compound serves as a key intermediate in synthesizing a series of N-(4-oxo-2-phenylquinazolin-4(3H)-yl)-2-[substituted heteroaryl]acetamide derivatives []. These derivatives were subsequently evaluated for their antitubercular, antibacterial, and antioxidant activities [].

2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamides

Compound Description: This series of 16 different compounds was rationally designed and synthesized as potential anticonvulsant agents []. In vivo studies revealed that compound 4d exhibited excellent anti-seizure activity in mice against various seizure models, including electroshock, chemically induced, and pharmaco-resistant 6-Hz seizures, without significant neurotoxicity or hepatotoxicity []. Another compound in this series, 4l, demonstrated a safer anticonvulsant profile with minimal side effects [].

2-mercapto-3-arylquinazolin-4(3H)-ones

Compound Description: These compounds served as essential building blocks in synthesizing two series of novel hybrid compounds that incorporate coumarin moieties []. These hybrid compounds were evaluated for their antimicrobial activity against various Gram-negative and Gram-positive bacterial strains [].

N2-[cis-4-({2-[4-bromo-2-(trifluoromethoxy)phenyl]ethyl}amino)cyclohexyl]-N4, N4-dimethylquinazoline-2,4-diamine dihydrochloride (ATC0065)

Compound Description: ATC0065 is a newly synthesized melanin-concentrating hormone receptor 1 (MCHR1) antagonist []. It exhibits high affinity for human MCHR1, demonstrating potent antagonist activity. Oral administration of ATC0065 displayed antidepressant-like effects in rats and reversed swim stress-induced anxiety in rats and stress-induced hyperthermia in mice [].

N-(cis-4-{[4-(dimethylamino)quinazolin-2-yl]amino}cyclohexyl)-3,4-difluorobenzamide hydrochloride (ATC0175)

Compound Description: Similar to ATC0065, ATC0175 is a newly synthesized, potent, and orally active MCHR1 antagonist []. It displays high affinity for human MCHR1 and significant antagonist activity. Oral administration of ATC0175 showed antidepressant-like effects in rats, anxiolytic potential by increasing social interaction in rats and reducing separation-induced vocalizations in guinea pig pups [].

Properties

CAS Number

721409-42-3

Product Name

2-(quinazolin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide

IUPAC Name

2-quinazolin-4-ylsulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C17H12F3N3O2S

Molecular Weight

379.36

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)25-12-7-5-11(6-8-12)23-15(24)9-26-16-13-3-1-2-4-14(13)21-10-22-16/h1-8,10H,9H2,(H,23,24)

InChI Key

KBEBMTUTCSPPDA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.